2-(3-Hydroxyphenyl)acetaldehyde
Overview
Description
2-(3-Hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H8O2 It is a derivative of acetaldehyde where the aldehyde group is attached to a phenyl ring substituted with a hydroxyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Hydroxyphenyl)acetaldehyde can be synthesized through several methods:
Oxidation of 3-Hydroxyphenyl Ethanol: This method involves the oxidation of 3-hydroxyphenyl ethanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.
Hydrolysis of 3-Hydroxyphenyl Acetaldehyde Dimethyl Acetal: This method involves the hydrolysis of 3-hydroxyphenyl acetaldehyde dimethyl acetal in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 3-hydroxyphenyl ethanol due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-Hydroxybenzoic acid
Reduction: 3-Hydroxyphenyl ethanol
Substitution: 3-Nitro-2-(3-hydroxyphenyl)acetaldehyde, 3-Halo-2-(3-hydroxyphenyl)acetaldehyde
Scientific Research Applications
2-(3-Hydroxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: It can act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses to external stimuli.
Comparison with Similar Compounds
2-(3-Hydroxyphenyl)acetaldehyde can be compared with other similar compounds, such as:
3-Hydroxybenzaldehyde: Similar structure but lacks the acetaldehyde group, leading to different reactivity and applications.
2-(4-Hydroxyphenyl)acetaldehyde: Similar structure but with the hydroxyl group at the para position, affecting its chemical properties and reactivity.
2-(2-Hydroxyphenyl)acetaldehyde: Similar structure but with the hydroxyl group at the ortho position, leading to different steric and electronic effects.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)acetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,5-6,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBVODJMXUTCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.